molecular formula C10H14ClNO2S2 B4973917 N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}methanesulfonamide

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}methanesulfonamide

Cat. No.: B4973917
M. Wt: 279.8 g/mol
InChI Key: JGMSYVHHNPLTBE-UHFFFAOYSA-N
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Description

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}methanesulfonamide is an organic compound that features a sulfonamide group, a sulfanyl linkage, and a chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}methanesulfonamide typically involves the following steps:

    Formation of the sulfanyl linkage: This can be achieved by reacting 3-chlorobenzyl chloride with a suitable thiol, such as ethanethiol, under basic conditions to form 3-chlorobenzyl sulfanyl ethane.

    Introduction of the sulfonamide group: The intermediate product is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

    Reduction: The sulfonamide group can be reduced under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Amines or thiols, depending on the specific reaction conditions.

Scientific Research Applications

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}methanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its sulfonamide group, which is known for antibacterial properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}methanesulfonamide
  • N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}methanesulfonamide
  • N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide

Uniqueness

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}methanesulfonamide is unique due to the specific positioning of the chlorobenzyl group, which can influence its reactivity and interaction with biological targets. The presence of the sulfanyl linkage also adds to its distinct chemical properties compared to other sulfonamides.

Properties

IUPAC Name

N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S2/c1-16(13,14)12-5-6-15-8-9-3-2-4-10(11)7-9/h2-4,7,12H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMSYVHHNPLTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCSCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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